L-Proline, 4-(2-aminoethyl)-, (4R)-
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Overview
Description
(2S,4R)-4-(2-aminoethyl)pyrrolidine-2-carboxylic Acid is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-(2-aminoethyl)pyrrolidine-2-carboxylic Acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral catalysts in the hydrogenation of pyrrolidine derivatives. The reaction conditions often include controlled temperatures and pressures to achieve high yields and purity.
Industrial Production Methods
Industrial production of (2S,4R)-4-(2-aminoethyl)pyrrolidine-2-carboxylic Acid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include the use of continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(2-aminoethyl)pyrrolidine-2-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(2S,4R)-4-(2-aminoethyl)pyrrolidine-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in biological systems and its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (2S,4R)-4-(2-aminoethyl)pyrrolidine-2-carboxylic Acid exerts its effects involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-(2-aminoethyl)pyrrolidine-2-carboxylic Acid: is similar to other chiral amino acid derivatives such as:
Uniqueness
The uniqueness of (2S,4R)-4-(2-aminoethyl)pyrrolidine-2-carboxylic Acid lies in its specific stereochemistry, which can impart distinct biological and chemical properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
327989-68-4 |
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Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
(2S,4R)-4-(2-aminoethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2/c8-2-1-5-3-6(7(10)11)9-4-5/h5-6,9H,1-4,8H2,(H,10,11)/t5-,6+/m1/s1 |
InChI Key |
JOKZEOFUIVOHOA-RITPCOANSA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CCN |
Canonical SMILES |
C1C(CNC1C(=O)O)CCN |
Origin of Product |
United States |
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